molecular formula C20H18N4O B11102728 Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone

Naphthalene-1-carboxaldehyde, 2-hydroxy-, (2-benzimidazolyl)(ethyl)hydrazone

Cat. No.: B11102728
M. Wt: 330.4 g/mol
InChI Key: GCZGTTMSGNRQKN-FYJGNVAPSA-N
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Description

2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 1-(1H-1,3-benzimidazol-2-yl)-1-ethylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthaldehyde hydrazone: A simpler hydrazone derivative with similar chemical properties.

    1-(1H-1,3-Benzimidazol-2-yl)-1-ethylhydrazine: A precursor in the synthesis of the target compound.

    Benzimidazole derivatives: A class of compounds with diverse biological activities.

Uniqueness

2-HYDROXY-1-NAPHTHALDEHYDE 1-(1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHYLHYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

1-[(E)-[1H-benzimidazol-2-yl(ethyl)hydrazinylidene]methyl]naphthalen-2-ol

InChI

InChI=1S/C20H18N4O/c1-2-24(20-22-17-9-5-6-10-18(17)23-20)21-13-16-15-8-4-3-7-14(15)11-12-19(16)25/h3-13,25H,2H2,1H3,(H,22,23)/b21-13+

InChI Key

GCZGTTMSGNRQKN-FYJGNVAPSA-N

Isomeric SMILES

CCN(C1=NC2=CC=CC=C2N1)/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CCN(C1=NC2=CC=CC=C2N1)N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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